
N-(4-Methylphenethyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methylphenethyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenethyl group attached to the nitrogen atom and a phenylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenethyl)-3-phenylpropanamide typically involves the reaction of 4-methylphenethylamine with 3-phenylpropanoic acid or its derivatives. One common method is the amidation reaction, where the amine and acid are reacted in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The use of alternative coupling agents and catalysts that are more environmentally friendly and cost-effective is also explored .
化学反应分析
Types of Reactions
N-(4-Methylphenethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl and phenethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, N-(4-Methylphenethyl)-3-phenylpropanamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of new drugs or as a probe to study biochemical pathways.
Medicine
It may be explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive molecules .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the formulation of advanced polymers and coatings .
作用机制
The mechanism of action of N-(4-Methylphenethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity .
相似化合物的比较
Similar Compounds
- N-(4-Chlorophenethyl)-3-phenylpropanamide
- N-(4-Methoxyphenethyl)-3-phenylpropanamide
- N-(4-Fluorophenethyl)-3-phenylpropanamide
Uniqueness
N-(4-Methylphenethyl)-3-phenylpropanamide is unique due to the presence of the methyl group on the phenethyl moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The methyl group can enhance lipophilicity, potentially improving the compound’s ability to cross biological membranes and interact with target sites .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in fields ranging from medicinal chemistry to materials science.
属性
分子式 |
C18H21NO |
|---|---|
分子量 |
267.4 g/mol |
IUPAC 名称 |
N-[2-(4-methylphenyl)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H21NO/c1-15-7-9-17(10-8-15)13-14-19-18(20)12-11-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,20) |
InChI 键 |
TZGLBAXYOUUIAH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


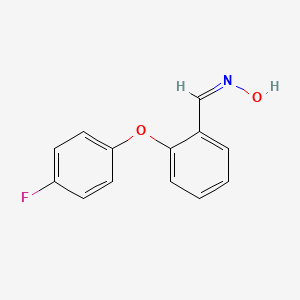
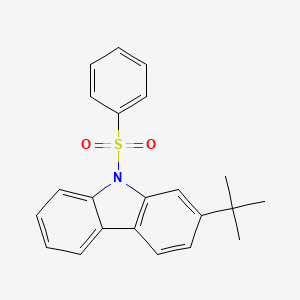
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B14118396.png)
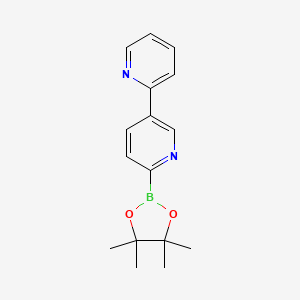
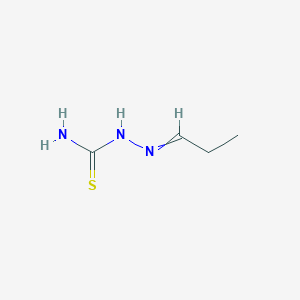
![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14118423.png)
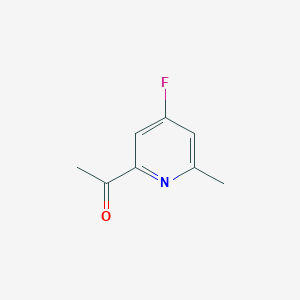
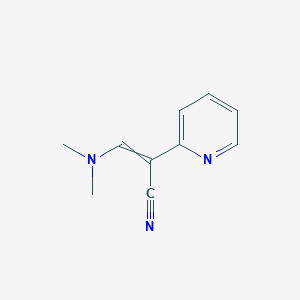
![[5-Bromo-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14118444.png)

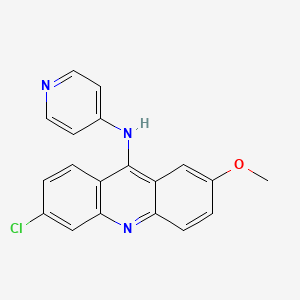

![N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide](/img/structure/B14118464.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118469.png)
